5-Bromo-3-ethyl-1,2,4-thiadiazole

Medicinal Chemistry Agrochemical Discovery ADME Prediction

5-Bromo-3-ethyl-1,2,4-thiadiazole (CAS 1351345-63-5) is a heterocyclic building block characterized by a 1,2,4-thiadiazole core substituted with a bromine atom at the 5-position and an ethyl group at the 3-position. With a molecular formula of C4H5BrN2S and a molecular weight of 193.06 g/mol , this compound serves as a versatile synthetic intermediate due to the presence of the bromine leaving group, which facilitates further derivatization via cross-coupling reactions.

Molecular Formula C4H5BrN2S
Molecular Weight 193.06
CAS No. 1351345-63-5
Cat. No. B2724227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-ethyl-1,2,4-thiadiazole
CAS1351345-63-5
Molecular FormulaC4H5BrN2S
Molecular Weight193.06
Structural Identifiers
SMILESCCC1=NSC(=N1)Br
InChIInChI=1S/C4H5BrN2S/c1-2-3-6-4(5)8-7-3/h2H2,1H3
InChIKeyBCJRSKLUHYJWCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-3-ethyl-1,2,4-thiadiazole (CAS 1351345-63-5) Procurement and Identification


5-Bromo-3-ethyl-1,2,4-thiadiazole (CAS 1351345-63-5) is a heterocyclic building block characterized by a 1,2,4-thiadiazole core substituted with a bromine atom at the 5-position and an ethyl group at the 3-position . With a molecular formula of C4H5BrN2S and a molecular weight of 193.06 g/mol , this compound serves as a versatile synthetic intermediate due to the presence of the bromine leaving group, which facilitates further derivatization via cross-coupling reactions . The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in medicinal chemistry and a key structural motif in agrochemical discovery .

Why 5-Bromo-3-ethyl-1,2,4-thiadiazole Cannot Be Replaced by Generic Analogs


Substituting 5-Bromo-3-ethyl-1,2,4-thiadiazole with other 1,2,4-thiadiazoles or heterocyclic bromides introduces significant risk. The specific combination of the 3-ethyl group and the 5-bromo substituent on the 1,2,4-thiadiazole ring dictates unique reactivity, physicochemical properties, and biological interaction profiles . For instance, while 5-Bromo-1,2,4-thiadiazole (CAS 43201-13-4) [1] shares the core scaffold, the absence of the 3-ethyl group results in a different molecular shape, electronic distribution, and lipophilicity, which can drastically alter its performance in a synthesis or biological assay . Furthermore, the 1,2,4-thiadiazole isomer is distinct from the 1,2,3- or 1,3,4- variants , each possessing different stability and reactivity profiles. These structural variations directly impact the compound's utility as a selective reagent or a precise building block, making direct substitution a source of experimental irreproducibility and project delays.

Quantitative Evidence Guide for 5-Bromo-3-ethyl-1,2,4-thiadiazole Differentiation


Differentiation of 5-Bromo-3-ethyl-1,2,4-thiadiazole from Unsubstituted 5-Bromo-1,2,4-thiadiazole by Calculated Lipophilicity (clogP)

The addition of the 3-ethyl group to the 1,2,4-thiadiazole core significantly increases the calculated lipophilicity (clogP) relative to the unsubstituted 5-Bromo-1,2,4-thiadiazole. This is a critical factor in drug and agrochemical design where logP values correlate with membrane permeability, bioavailability, and non-specific binding. The clogP value for 5-Bromo-3-ethyl-1,2,4-thiadiazole is calculated to be approximately 2.17 . In comparison, the clogP for 5-Bromo-1,2,4-thiadiazole (CAS 43201-13-4) is calculated to be approximately 1.29 .

Medicinal Chemistry Agrochemical Discovery ADME Prediction

Comparison of Physicochemical Properties: 5-Bromo-3-ethyl-1,2,4-thiadiazole vs. 5-Bromo-1,2,4-thiadiazole

5-Bromo-3-ethyl-1,2,4-thiadiazole is a liquid at ambient temperature , whereas 5-Bromo-1,2,4-thiadiazole is a low-melting solid with a reported melting point of 27.5-28 ºC [1]. The different physical states have direct implications for handling, purification, and formulation. The liquid nature of the target compound may simplify its use in automated liquid handling systems for high-throughput synthesis or screening, while the solid comparator requires dissolution in a compatible solvent, adding a processing step and the potential for solvent interference.

Physical Chemistry Process Chemistry Analytical Chemistry

Differentiation by Synthetic Utility: Reactivity Differences in Cross-Coupling Reactions

While no direct comparative study exists for 5-Bromo-3-ethyl-1,2,4-thiadiazole, class-level inference from the behavior of 1,2,4-thiadiazoles indicates that the electronic and steric influence of the 3-ethyl group will modulate the reactivity of the 5-bromo leaving group in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig) . The 3-ethyl substituent provides a distinct steric environment and subtly alters the electron density of the thiadiazole ring compared to unsubstituted or aryl-substituted analogs. This can affect the rate of oxidative addition and transmetalation steps . Therefore, 5-Bromo-3-ethyl-1,2,4-thiadiazole offers a unique reactivity profile for introducing a 3-ethyl-1,2,4-thiadiazol-5-yl moiety into more complex molecules, a capability not directly attainable with other bromo-thiadiazoles .

Organic Synthesis Medicinal Chemistry C-C Bond Formation

Optimal Application Scenarios for 5-Bromo-3-ethyl-1,2,4-thiadiazole


Synthesis of Agrochemical Lead Compounds Requiring Balanced Lipophilicity

Given its calculated clogP of approximately 2.17 , 5-Bromo-3-ethyl-1,2,4-thiadiazole is an ideal intermediate for designing novel fungicides or herbicides where a moderate level of lipophilicity is required for cuticle penetration and systemic movement within a plant. The 1,2,4-thiadiazole core is a known scaffold in agrochemicals , and the specific clogP of this derivative offers a quantifiable advantage over more polar or more lipophilic alternatives, guiding its selection in early-stage discovery to optimize physicochemical properties without extensive synthetic modification.

Construction of Focused Libraries for Kinase or Cysteine Protease Inhibitor Discovery

The 1,2,4-thiadiazole moiety is a recognized pharmacophore in the development of inhibitors targeting cysteine-dependent enzymes like Cathepsin K and GSK-3β . 5-Bromo-3-ethyl-1,2,4-thiadiazole serves as a direct precursor for introducing this scaffold into larger molecules via cross-coupling reactions . Its utility is paramount for creating focused libraries of 3-ethyl-1,2,4-thiadiazole-containing analogs for structure-activity relationship (SAR) studies in medicinal chemistry projects, particularly when exploring the chemical space around known inhibitors in the low micromolar range .

Liquid Handling for High-Throughput Experimentation (HTE)

As a liquid reagent at room temperature , 5-Bromo-3-ethyl-1,2,4-thiadiazole is highly compatible with automated liquid handling systems used in high-throughput synthesis and screening. This physical characteristic simplifies the preparation of stock solutions and the execution of parallel reactions, reducing experimental variability and increasing throughput compared to low-melting solid analogs, which require additional preparation steps and may suffer from solubility or weighing inconsistencies.

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